molecular formula C16H15N5O3 B2653120 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034505-83-2

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2653120
CAS No.: 2034505-83-2
M. Wt: 325.328
InChI Key: WUQXUKWSFWMEIQ-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that features a nicotinamide moiety linked to a triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazine ring system, followed by the introduction of the nicotinamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the nicotinamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazine ring, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine ring system.

    Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside are structurally related.

Uniqueness

What sets 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide apart is its unique combination of the triazine and nicotinamide moieties, which may confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-24-14-7-6-11(10-18-14)15(22)17-8-9-21-16(23)12-4-2-3-5-13(12)19-20-21/h2-7,10H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXUKWSFWMEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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